molecular formula C20H20ClFN4O5S B2996843 (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide CAS No. 391896-16-5

(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2996843
CAS RN: 391896-16-5
M. Wt: 482.91
InChI Key: HJZYUXHMEZGQMC-WYMPLXKRSA-N
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Description

(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20ClFN4O5S and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastrokinetic Activity

Compounds with a structural resemblance to "(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide" have been evaluated for their gastrokinetic activity, particularly in enhancing gastric emptying. For instance, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide exhibited potent gastric emptying activity in rats and mice, surpassing that of cisapride and metoclopramide without the dopamine D2 receptor antagonistic activity associated with these traditional treatments (Kato et al., 1991).

Intermolecular Interactions

Research on 1,2,4-triazole derivatives, which are structurally similar to the compound , has provided insights into various intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π. These interactions are crucial for understanding the physicochemical properties and potential biological activities of these compounds (Shukla et al., 2014).

GPR39 Agonists

Some kinase inhibitors with similar molecular frameworks have been identified as novel GPR39 agonists, providing new avenues for therapeutic applications. These compounds exhibit allosteric modulation by zinc, which enhances their activity and suggests potential off-target effects on G protein–coupled receptors (Sato et al., 2016).

Anticancer Properties

Benzylideneindolinone derivatives, which share functional groups with the compound , have shown potent growth inhibitory activities on hepatocellular carcinoma, suggesting a possible application in cancer therapy. These compounds interfere with multiple receptor tyrosine kinases, indicating a multi-targeted approach to cancer treatment (Chen et al., 2015).

Carbonic Anhydrase Inhibitors

Thiourea-substituted sulfonamides, which have structural similarities, demonstrated significant inhibitory effects on carbonic anhydrase isozymes, showing potential for the treatment of conditions like glaucoma (Mincione et al., 2005).

properties

IUPAC Name

N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O5S/c21-17-2-1-3-18(22)16(17)12-24-25-19(27)13-23-20(28)14-4-6-15(7-5-14)32(29,30)26-8-10-31-11-9-26/h1-7,12H,8-11,13H2,(H,23,28)(H,25,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZYUXHMEZGQMC-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide

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